N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Beschreibung
This compound is a tricyclic heterocyclic molecule featuring a sulfur-containing (thia) and nitrogen-rich (triaza) core. The molecule’s crystallographic data, critical for understanding its conformational stability, have likely been resolved using programs like SHELX, which are standard tools for small-molecule refinement and structure determination .
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S2/c1-4-19-7-9-20(10-8-19)15-32-27(34)25-24(22-6-5-11-29-26(22)36-25)31-28(32)35-16-23(33)30-21-13-17(2)12-18(3)14-21/h5-14H,4,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMVLSLIXGNNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its anticancer activity and mechanisms of action.
Chemical Structure
The compound features a unique triazatricyclo structure and contains various functional groups that may contribute to its biological activity. The presence of the thiazole moiety and the acetamide group suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structural features have been tested against MCF-7 (breast cancer) and Caco-2 (colorectal cancer) cell lines with notable results:
- Mechanism of Action : The anticancer effects are often mediated through the induction of apoptosis in cancer cells. For instance, one study reported that certain derivatives increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic signaling via caspase activation .
Enzyme Inhibition
The compound may also act as an inhibitor of specific metalloenzymes such as carbonic anhydrases (CAs). Inhibiting CA isoforms II and IX has been linked to anticancer effects due to their roles in tumor-associated processes .
Case Studies
Several studies have focused on related compounds within the same chemical class:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were evaluated for their anticancer properties and showed promising results against multiple cancer types by targeting metabolic pathways crucial for tumor growth .
- Mechanistic Insights : In a detailed mechanistic study, it was found that certain derivatives could inhibit cell migration and invasion in vitro, suggesting potential for preventing metastasis in cancer treatment .
Data Tables
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4c | MCF-7 | 3.96 | Apoptosis via Bax/Bcl-2 modulation |
| 4j | Caco-2 | 5.87 | Apoptosis via caspase activation |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table compares N-(3,5-dimethylphenyl)-2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[...]acetamide (Compound A) with three analogs based on structural and functional features:
Key Findings:
Structural Uniqueness : Compound A’s 8-thia-3,5,10-triazatricyclo core distinguishes it from classical kinase inhibitors like Imatinib (Compound B), which rely on benzamide-pyrimidine scaffolds. The sulfur atom in Compound A may enhance metabolic stability compared to oxygen analogs .
This aligns with trends seen in thia-containing compounds, where sulfur increases membrane permeability.
Target Hypotheses : While Compound A’s target remains unconfirmed, its triaza-thia core resembles allosteric kinase inhibitors that exploit hydrophobic pockets. In contrast, Vemurafenib (Compound C) targets BRAF via a sulfonamide group, emphasizing electrophilic interactions.
Synthesis Challenges : The tricyclic architecture and sulfur bridges in Compound A introduce synthetic hurdles, such as regioselective sulfanyl-acetamide formation. This contrasts with Ruxolitinib (Compound D), which has a simpler pyrrolopyrimidine backbone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
